CC-3240

Targeted Protein Degradation CaMKK2 Signaling Mechanism of Action

CC-3240 is a first-in-class CaMKK2 molecular glue degrader with an IC50 of 9 nM and a DC50 of 100 nM. It induces near-complete (92%) proteasomal degradation of CaMKK2, ablating both catalytic and scaffolding functions. Essential for studies differentiating degradation from kinase inhibition. High-quality material available for research use.

Molecular Formula C52H64N6O7S
Molecular Weight 917.2 g/mol
CAS No. 2922675-91-8
Cat. No. B12383523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCC-3240
CAS2922675-91-8
Molecular FormulaC52H64N6O7S
Molecular Weight917.2 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCOC4=CC5=C(C=C4)C(=NC=N5)C6=CC(=C(C=C6)C(=O)O)C7CCCC7)O
InChIInChI=1S/C52H64N6O7S/c1-33-47(66-32-56-33)36-19-17-34(18-20-36)29-53-49(61)44-27-38(59)30-58(44)50(62)48(52(2,3)4)57-45(60)16-10-8-6-5-7-9-13-25-65-39-22-24-41-43(28-39)54-31-55-46(41)37-21-23-40(51(63)64)42(26-37)35-14-11-12-15-35/h17-24,26,28,31-32,35,38,44,48,59H,5-16,25,27,29-30H2,1-4H3,(H,53,61)(H,57,60)(H,63,64)/t38-,44+,48-/m1/s1
InChIKeyOXICLXLJBMPGTO-LMIZGRGHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 2922675-91-8 (CC-3240): A Potent and Selective CaMKK2 Molecular Glue Degrader for Research


CC-3240 (CAS 2922675-91-8) is a first-in-class molecular glue degrader targeting Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2). It was developed as a ligand-directed degrader (LDD) derived from the potent CaMKK2 inhibitor CC-8977 [1]. Unlike traditional kinase inhibitors that only block catalytic activity, CC-3240 induces the selective, ubiquitin-proteasome-dependent degradation of the entire CaMKK2 protein, thereby eliminating both its enzymatic and scaffolding functions [2]. This compound exhibits high-affinity binding to CaMKK2 with an IC50 of 9 nM and achieves near-complete protein degradation in THP-1 cells with a DC50 of 100 nM and a Dmax of 92% .

Why CaMKK2 Inhibitors Like CC-8977 Cannot Substitute for the Degrader CC-3240


CaMKK2 is a multi-domain protein with both kinase-dependent (catalytic) and kinase-independent (scaffolding) signaling functions [1]. Small molecule inhibitors like CC-8977 (IC50 = 7 nM) are effective at blocking ATP binding and downstream phosphorylation, but they do not eliminate the protein's scaffolding role, which can still mediate protein-protein interactions and signal transduction . This functional limitation can lead to incomplete pathway suppression or the development of resistance. In contrast, CC-3240 is a ligand-directed degrader that leverages the ubiquitin-proteasome system to eliminate the entire CaMKK2 protein, thereby ablating all of its functions [2]. This fundamental difference in mechanism of action means that CC-3240 and CC-8977 are not functionally interchangeable tools for probing CaMKK2 biology. The choice between them is critical and must be guided by the specific experimental need: catalytic inhibition versus complete protein knockdown.

CC-3240 (CAS 2922675-91-8): Quantitative Differentiation from Key Comparators


Functional Superiority: Degradation vs. Inhibition of CaMKK2

CC-3240 (a degrader) induces the proteasome-dependent degradation of CaMKK2, achieving a maximum degradation (Dmax) of 92% in THP-1 cells, whereas the parent inhibitor CC-8977 shows no degradation activity and only inhibits kinase function [1]. This functional difference is critical for studies aiming to ablate all CaMKK2-dependent activities, not just its catalytic function.

Targeted Protein Degradation CaMKK2 Signaling Mechanism of Action

Optimized Degradation Potency Over a Close Structural Analog

A key differentiator is the potent degradation efficacy of CC-3240 (Compound 13) compared to a close structural analog, Compound 16, which differs by a single methylation on the VHL-binding ligand. CC-3240 demonstrates a DC50 of 100 nM for CaMKK2 degradation, while the methylated analog Compound 16 shows a >33-fold loss in potency with a DC50 greater than 10 μM [1]. This highlights the optimized design of CC-3240 for engaging the VHL E3 ligase complex.

Structure-Activity Relationship Molecular Glue VHL E3 Ligase

Cellular Target Engagement: Inhibition of Downstream Signaling

CC-3240's target engagement translates to a functional effect in cells, as measured by inhibition of AMPK phosphorylation (pAMPK), a key downstream readout of CaMKK2 activity. CC-3240 inhibits pAMPK in A427 lung cancer cells with an IC50 of 201 nM, demonstrating that degradation of CaMKK2 effectively silences its signaling pathway [1]. Importantly, this occurs without deleterious effects on cell health up to concentrations of 8 μM.

Cellular Pharmacology pAMPK Target Engagement

In Vivo Pharmacokinetic Profile Supports Subcutaneous Administration

For researchers planning in vivo studies, the pharmacokinetic (PK) profile of CC-3240 provides a clear rationale for route of administration. Following a single 10 mg/kg dose, subcutaneous (SC) administration yields a 5.5-fold higher 24-hour exposure (AUC0-24h = 39.9 μM*h) and 100% bioavailability (%F) compared to oral (PO) dosing, which achieves an AUC0-24h of 3.96 μM*h and 18% bioavailability [1].

In Vivo Pharmacology Pharmacokinetics Bioavailability

Defined Applications for CC-3240 (CAS 2922675-91-8) Based on Verified Evidence


Dissecting Kinase-Dependent vs. Scaffolding Functions of CaMKK2

Use CC-3240 in parallel with a selective CaMKK2 inhibitor (e.g., CC-8977) to compare the phenotypic consequences of catalytic inhibition versus complete protein degradation. This is a powerful experimental design for elucidating the non-catalytic, scaffolding roles of CaMKK2 in processes like cell migration, proliferation, and immune cell function [1].

In Vivo Studies in Syngeneic Tumor Models Requiring Sustained Target Knockdown

For studies investigating the role of CaMKK2 in tumor growth or anti-tumor immunity, CC-3240 is the appropriate tool for achieving sustained protein knockdown in vivo. The robust PK profile following subcutaneous administration (100% bioavailability) supports its use in chronic dosing regimens in mouse models of cancer [2].

Functional Studies in Myeloid Cell Biology and Inflammation

CC-3240 can be used to probe the role of CaMKK2 in monocyte-driven T-cell activation and other myeloid cell functions. The compound's ability to achieve near-complete degradation (92% Dmax) in THP-1 monocytes makes it a highly effective tool for ablating CaMKK2 signaling in this cellular context to study downstream immune responses .

Validating CaMKK2 as a Therapeutic Target in Prostate Cancer

Given the endogenous expression of CaMKK2 in androgen-resistant VCaP prostate cancer cells, CC-3240 is a validated chemical probe for investigating the dependency of prostate cancer cell growth and survival on CaMKK2 protein expression, providing a more definitive target validation strategy than inhibition alone [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for CC-3240

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.